Product packaging for 1-(7-Aminobenzofuran-2-yl)ethanone(Cat. No.:)

1-(7-Aminobenzofuran-2-yl)ethanone

Cat. No.: B13148125
M. Wt: 175.18 g/mol
InChI Key: RJXUOWWWYKDOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Aminobenzofuran-2-yl)ethanone is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. Its structure, incorporating a 7-aminobenzofuran core linked to an ethanone functional group, makes it a versatile precursor for synthesizing diverse libraries of biologically active molecules . The benzofuran scaffold is recognized as a privileged structure in drug discovery, present in numerous compounds with significant therapeutic potential . Research indicates that benzofuran-based derivatives exhibit a wide range of biological activities, with particularly promising results in oncology . These scaffolds have demonstrated extraordinary inhibitory potency against a panel of human cancer cell lines, encouraging their development as anticancer agents . Furthermore, the 7-amino group on the benzofuran ring provides a specific synthetic handle for further functionalization, such as peptide coupling or conjugation with other pharmacophores, to explore structure-activity relationships and develop targeted therapies . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B13148125 1-(7-Aminobenzofuran-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(7-amino-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,11H2,1H3

InChI Key

RJXUOWWWYKDOJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)N

Origin of Product

United States

Modification of the Amine Substituent:

One of the most fruitful strategies involves the modification of the amino group. Studies on 2-aminobenzofuran derivatives revealed that substituting this group with various moieties significantly impacts activity. The introduction of a cinnamoyl group was found to be particularly effective. Further optimization of this cinnamoyl moiety led to the discovery that substituents on its phenyl ring are critical for potency.

As detailed in the table below, derivatives featuring a 3,4,5-trimethoxy substitution on the cinnamoyl ring exhibited exceptionally high activity as P-gp inhibitors. This suggests that the methoxy (B1213986) groups may be involved in crucial hydrogen bonding or hydrophobic interactions within the target's binding site.

Table 1: Effect of Cinnamoyl Substitutions on P-gp Inhibitory Activity Data derived from studies on 2-aminobenzofuran analogs.

Compound IDR Group (on 2-amino position)P-gp Inhibition (Fold Increase vs. Control)
Lead Cinnamoyl4.35
Derivative A 4-Methylcinnamoyl3.90
Derivative B 4-Methoxycinnamoyl4.90
Derivative C 3,4,5-Trimethoxycinnamoyl10.11

This table is for illustrative purposes to demonstrate SAR principles based on published data for related scaffolds.

Substitution on the Benzofuran Ring:

Another key optimization strategy is the introduction of substituents onto the benzene (B151609) portion of the benzofuran (B130515) ring. This can influence the electronic properties and steric profile of the entire molecule. Research has shown that the placement and nature of these substituents are highly important.

For instance, the introduction of a phenyl group at the C6 position of the 2-aminobenzofuran ring was explored. The activity of these derivatives was further modulated by adding substituents to this new phenyl group. The data indicates that electron-donating groups, such as methoxy (B1213986), enhance the inhibitory activity. The most potent compound identified in one such study featured a 3,4-dimethoxyphenyl group at the C6 position, combined with the optimal 3,4,5-trimethoxycinnamoyl substituent at the C2-amino position. nih.govresearchgate.net This compound was found to be significantly more potent than the clinical modulator verapamil. nih.gov

Table 2: Influence of Benzofuran C6-Position Substituents on Activity Data derived from studies on 2-aminobenzofuran analogs bearing a 3,4,5-trimethoxycinnamoyl group.

Compound IDR' Group (on C6-position)P-gp Inhibition (Fold Increase vs. Control)
Base Hydrogen10.11
Derivative D Phenyl9.94
Derivative E 4-Methoxyphenyl10.89
Derivative F 3,4-Dimethoxyphenyl11.12

This table is for illustrative purposes to demonstrate SAR principles based on published data for related scaffolds.

These findings underscore a clear SAR: potent P-gp inhibition by this class of compounds is achieved through a combination of a substituted cinnamoyl group on the exocyclic amine and electron-rich aromatic substituents on the benzofuran core. nih.govresearchgate.net This iterative process of synthesis and biological evaluation allows for the fine-tuning of the molecular structure to maximize desired therapeutic effects, providing a solid foundation for developing advanced clinical candidates. nih.gov

Chemical Reactivity and Derivatization Strategies of the 1 7 Aminobenzofuran 2 Yl Ethanone Scaffold

Reactions Involving the C-2 Acetyl Group

The acetyl group at the C-2 position of the benzofuran (B130515) ring is a versatile functional group that can participate in a variety of chemical reactions, leading to the formation of numerous derivatives.

Condensation Reactions for Chalcone (B49325) Derivative Formation

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds synthesized from 1-(7-aminobenzofuran-2-yl)ethanone. nih.govchemrevlett.com The synthesis is typically achieved through a Claisen-Schmidt condensation reaction. chemrevlett.com This reaction involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base catalyst, such as sodium hydroxide. chemrevlett.comresearchgate.net The reactivity of the acetyl group allows for the formation of a carbon-carbon double bond, giving rise to the characteristic chalcone structure.

The general scheme for the synthesis of chalcone derivatives from this compound involves the reaction of the starting material with various substituted benzaldehydes. This approach has been successfully employed to synthesize a series of novel benzofuran-based chalcone derivatives. nih.gov For instance, new 1,5-bis(1-benzofuran-2-yl)-1,5-dione derivatives have been obtained by reacting 2-acetyl benzofuran derivatives with suitable aromatic aldehydes in the presence of sodium hydroxide. researchgate.net The versatility of this reaction allows for the introduction of a wide range of substituents on the aromatic ring of the aldehyde, leading to a library of chalcone derivatives with diverse electronic and steric properties.

Reactant 1Reactant 2CatalystProduct Class
This compoundSubstituted BenzaldehydeBase (e.g., NaOH)Chalcone Derivatives
2-Acetylbenzofuran derivativesAromatic AldehydesSodium Hydroxide1,5-bis(1-benzofuran-2-yl)-1,5-dione derivatives

Hydrazone and Thiosemicarbazone Derivative Synthesis

The carbonyl group of the C-2 acetyl moiety readily undergoes condensation reactions with hydrazine (B178648) and thiosemicarbazide (B42300) to form hydrazones and thiosemicarbazones, respectively. These reactions are fundamental in diversifying the chemical space of this compound derivatives.

The synthesis of hydrazones involves the reaction of the ketone with hydrazine hydrate. nih.gov This reaction typically proceeds by stirring the reactants in a suitable solvent like ethanol (B145695) at room temperature. nih.gov The resulting hydrazone can then be further reacted with various aldehydes to produce a range of N-substituted hydrazone derivatives. nih.govnih.gov

Similarly, thiosemicarbazones are synthesized by reacting the ketone with thiosemicarbazide. nih.govarkat-usa.org This reaction is often carried out in ethanol with a catalytic amount of acid, such as concentrated sulfuric acid, and heating the mixture at reflux. arkat-usa.org The resulting thiosemicarbazones are an important class of compounds with a wide spectrum of biological activities. nih.govnih.gov

Starting MaterialReagentProduct Class
This compoundHydrazine HydrateHydrazone
This compoundThiosemicarbazideThiosemicarbazone

Electrophilic Substitution at the α-Carbon of the Acetyl Group (e.g., Halogenation)

The α-carbon of the acetyl group in this compound is susceptible to electrophilic substitution reactions. youtube.com This reactivity is due to the ability of the carbonyl group to stabilize an adjacent negative charge, facilitating the formation of an enolate intermediate under basic conditions or an enol under acidic conditions. youtube.com

Halogenation is a common example of electrophilic substitution at the α-carbon. While specific examples for this compound are not detailed in the provided results, the general mechanism for α-halogenation of ketones is well-established. Under basic conditions, the reaction proceeds through an enolate intermediate, which acts as a nucleophile and attacks the halogen. Under acidic conditions, the enol form of the ketone is the nucleophile. This reaction allows for the introduction of halogen atoms (e.g., bromine, chlorine) at the α-position, creating a new reactive site for further synthetic transformations.

Transformations of the C-7 Amino Group

The amino group at the C-7 position of the benzofuran ring provides another handle for chemical modification, allowing for the introduction of various functional groups through acylation, alkylation, and arylation reactions.

N-Acylation Reactions (e.g., Methacrylamide (B166291) Monomers)

The amino group at the C-7 position can be readily acylated to form amides. This transformation is a common strategy to modify the properties of the parent compound. A notable application of this reaction is the synthesis of methacrylamide monomers. nih.gov

The synthesis of N-(2-acetylbenzofuran-7-yl)methacrylamide would involve the reaction of this compound with methacryloyl chloride or methacrylic anhydride (B1165640) in the presence of a base to neutralize the hydrochloric acid or methacrylic acid byproduct. This reaction introduces a polymerizable group onto the benzofuran scaffold, opening up possibilities for the development of new materials.

Alkylation and Arylation of the Amino Moiety

The nitrogen atom of the C-7 amino group can act as a nucleophile, participating in alkylation and arylation reactions. These reactions lead to the formation of secondary and tertiary amines, further expanding the library of derivatives.

While direct N-alkylation or N-arylation of this compound is not explicitly detailed in the provided search results, general methods for these transformations are well-established in organic chemistry. N-alkylation can be achieved by reacting the amine with alkyl halides. N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. These reactions would yield N-alkyl and N-aryl derivatives of this compound, respectively. The development of efficient methods for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones highlights the importance of introducing substituents on the amino group in related benzofuran structures. researchgate.netnih.gov

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The amino group at the C-7 position of the this compound scaffold is a primary site for derivatization, readily undergoing reactions to form urea and thiourea derivatives. These functional groups are of significant interest in drug design due to their ability to form stable hydrogen bonds with biological targets.

The synthesis of urea derivatives typically involves the reaction of the 7-amino group with various isocyanates. This reaction proceeds via a nucleophilic addition mechanism, where the nitrogen atom of the amino group attacks the electrophilic carbon atom of the isocyanate. A variety of isocyanates can be employed, allowing for the introduction of diverse substituents and the modulation of the physicochemical properties of the final compounds. For instance, reaction with alkyl or aryl isocyanates yields the corresponding N,N'-disubstituted ureas. Microwave-assisted protocols have been developed to accelerate this transformation, often leading to high yields in shorter reaction times. beilstein-journals.org

Similarly, thiourea derivatives can be prepared by reacting this compound with isothiocyanates. nih.gov The reaction mechanism is analogous to urea formation, with the sulfur atom of the isothiocyanate acting as the electrophilic center. The resulting thiourea moiety introduces a thiocarbonyl group, which can alter the electronic and steric properties of the molecule compared to its urea counterpart. The synthesis of thioureas can be achieved through various methods, including the condensation of amines with carbon disulfide or the reaction with acyl isothiocyanates. nih.govorganic-chemistry.org Phase-transfer catalysts can be utilized to improve the efficiency of these reactions. nih.gov

The formation of urea and thiourea derivatives from the this compound scaffold is a robust strategy for generating libraries of compounds for biological screening. The ability to readily introduce a wide range of substituents via commercially available or synthetically accessible isocyanates and isothiocyanates makes this an attractive approach for structure-activity relationship (SAR) studies.

Table 1: Synthesis of Urea and Thiourea Derivatives

Starting Material Reagent Product
This compound Alkyl/Aryl Isocyanate N-Alkyl/Aryl-N'-(2-acetylbenzofuran-7-yl)urea
This compound Alkyl/Aryl Isothiocyanate N-Alkyl/Aryl-N'-(2-acetylbenzofuran-7-yl)thiourea
Alkyl Halide, Primary/Secondary Amine Polymer-bound Diphenylphosphine, CO2 N,N'-Disubstituted Urea
Amines Carbon Disulfide Symmetrical/Unsymmetrical Thiourea
Acid Chloride Ammonium Thiocyanate N-Acyl Thiourea

Functionalization and Hybridization of the Benzofuran Core

Beyond derivatization of the amino group, the benzofuran core itself presents numerous opportunities for structural modification, enabling the fine-tuning of biological activity and the exploration of new chemical space.

The benzene (B151609) portion of the benzofuran ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents that can significantly influence the molecule's properties. The nature of the substituent and its position on the ring can impact factors such as lipophilicity, electronic distribution, and metabolic stability.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, fluorine) is a common strategy in medicinal chemistry. nih.gov Halogens can alter the electronic nature of the aromatic ring through their inductive and resonance effects, potentially enhancing binding affinity to target proteins. libretexts.org For example, bromination of benzofuran derivatives has been shown to increase their cytotoxic potential. mdpi.comresearchgate.net

Alkylation: Alkyl groups can be introduced onto the benzene ring through Friedel-Crafts alkylation or other coupling reactions. These groups can increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes.

The specific substitution pattern on the benzene ring can be directed by the inherent reactivity of the benzofuran system and can be controlled through the choice of appropriate reagents and reaction conditions.

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool for developing novel therapeutic agents with potentially improved efficacy or a dual mode of action. nih.gov The this compound scaffold can be hybridized with various other heterocyclic systems.

Pyrazoles: The acetyl group at the C-2 position can serve as a handle for constructing pyrazole (B372694) rings. For instance, reaction with a substituted hydrazine could lead to the formation of a pyrazole-benzofuran hybrid.

Quinazolines: The amino group at the C-7 position can be utilized in the synthesis of quinazoline (B50416) or quinazolinone rings. nih.gov For example, condensation with an appropriate ortho-amino-substituted benzoic acid derivative could yield a benzofuran-fused quinazolinone. The synthesis of quinazoline-2,4-dione derivatives from isatoic anhydride and amines is a known one-pot procedure. koreascience.kr Hybrid molecules incorporating quinazoline and triazole moieties have also been synthesized and evaluated for their biological activities. nih.gov

These hybridization strategies significantly expand the chemical diversity of derivatives that can be generated from the this compound core.

Increasing the molecular complexity and diversity of the this compound scaffold is crucial for exploring a wider range of biological targets and improving the chances of identifying potent and selective drug candidates. Several strategies can be employed to achieve this:

Domino Reactions: One-pot domino or cascade reactions can be utilized to rapidly build complex molecular architectures from simple starting materials. nih.gov For example, a cascade Michael addition/lactonization process has been used to synthesize 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. nih.govresearchgate.net

Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a product that contains significant portions of all the reactants, offer an efficient way to generate diverse libraries of compounds.

Combinatorial Chemistry: By systematically combining a set of building blocks, large libraries of related compounds can be synthesized. For instance, a variety of amines and isocyanates/isothiocyanates can be used to generate a library of urea/thiourea derivatives as described in section 3.2.3.

By employing these advanced synthetic strategies, the structural diversity of compounds derived from this compound can be significantly enhanced, providing a rich source of novel molecules for drug discovery programs. nih.gov

Mechanistic Investigations of Biological Activities of 1 7 Aminobenzofuran 2 Yl Ethanone Analogues

Mechanisms of Anticancer Activity

Research into 1-(7-aminobenzofuran-2-yl)ethanone analogues has revealed a multi-pronged attack on cancer cells. These compounds employ a variety of strategies to inhibit tumor progression, from triggering intrinsic cell death programs to blocking the signaling pathways that fuel cancer growth.

Induction of Apoptosis via Caspase-Dependent Pathways

A key mechanism by which benzofuran (B130515) derivatives exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases.

Studies on benzofuran-containing compounds, such as certain chalcone (B49325) derivatives and benzofuran lignans, have shown that they can trigger this caspase-dependent apoptotic pathway. For instance, the novel benzofuran lignan, ERJT-12, was found to significantly increase the activity of initiator and executioner caspases, including Caspase-3/7 and Caspase-6, in human breast cancer (MCF-7) cells. nih.gov The activation of these caspases is a critical step that commits the cell to a cascade of events leading to its controlled demise. nih.gov This process ensures that the dying cell is dismantled in an orderly fashion, preventing the release of harmful substances that could damage surrounding tissues.

The apoptotic process induced by these analogues can sometimes be complex, involving both caspase-dependent and caspase-independent mechanisms. nih.gov However, the activation of the caspase cascade remains a central and well-documented strategy by which these compounds eliminate cancer cells. nih.govnih.gov

Modulation of Cell Cycle Progression and Arrest

In addition to inducing cell death, analogues of this compound can halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division. Disrupting this cycle can prevent cancer cells from multiplying.

Several benzofuran derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase transition. nih.govnih.gov This is a critical checkpoint that ensures a cell is ready for mitosis (cell division).

ERJT-12 , a synthesized benzofuran lignan, was observed to markedly arrest MCF-7 cells in the G2/M phase. nih.gov This arrest was associated with the downregulation of key regulatory proteins, including Cyclin B1, and the suppression of cdc25c and CDK1 activity, which are essential for entry into mitosis. nih.gov

Similarly, a chalcone derivative (1C) induced G2/M phase arrest in both sensitive and cisplatin-resistant ovarian cancer cell lines. nih.gov This effect was linked to DNA damage and the modulation of proteins such as p21 and the phosphorylation of the retinoblastoma (Rb) protein. nih.gov

The molecular mechanism of G2/M arrest often involves a complex signaling cascade. For example, damage to DNA can activate pathways like the ATM (ataxia telangiectasia mutated) pathway, which in turn can upregulate checkpoint proteins that halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. oncotarget.com

Targeting Key Oncogenic Signaling Pathways (e.g., PI3K/VEGFR2 Inhibition)

Many cancers are driven by aberrant signaling pathways that promote uncontrolled growth and survival. Analogues of this compound have been designed to target key enzymes in these pathways, such as phosphatidylinositol-3-kinases (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2).

VEGFR-2 is a critical receptor in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov The PI3K pathway is a central node for signaling that controls cell growth, proliferation, and survival. Dual inhibition of these targets is a highly attractive anticancer strategy.

Research has identified several benzofuran-based compounds and other heterocyclic systems that act as potent inhibitors of VEGFR-2. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%.

Table 1: VEGFR-2 Inhibitory Activity of Selected Analogues

Compound Class Specific Analogue Target IC50 (µM) Reference
Piperazinylquinoxaline-based Compound 11 VEGFR-2 0.19 nih.gov
Piperazinylquinoxaline-based Other Analogues VEGFR-2 0.19 - 0.60 nih.gov
Curcumin-based Compound 4e VEGFR-2 0.0116 nih.gov

| Reference Drug | Sorafenib | VEGFR-2 | 0.08 / 0.03 | nih.govnih.gov |

The data clearly indicates that synthetic analogues can achieve potent inhibition of VEGFR-2, with some compounds showing activity comparable to or even exceeding that of the established drug, sorafenib. nih.gov

Interference with Microtubule Polymerization and Dynamics

The cellular cytoskeleton, particularly microtubules, plays an essential role in cell division, intracellular transport, and maintaining cell shape. Microtubules are dynamic polymers, and their constant assembly (polymerization) and disassembly are vital for the formation of the mitotic spindle during cell division.

Interfering with microtubule dynamics is a clinically validated anticancer strategy. Some benzofuran derivatives have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption prevents the formation of a functional mitotic spindle, leading to an arrest in mitosis and subsequent cell death. While direct evidence for this compound analogues is emerging, the broader class of benzofurans has shown activity in this area. This mechanism of action often results in the G2/M cell cycle arrest discussed previously.

Role in Reactive Oxygen Species (ROS) Generation and Modulation

Cancer cells often exist in a state of increased intrinsic oxidative stress. Further increasing the levels of reactive oxygen species (ROS) beyond a tolerable threshold can trigger cell death. Several analogues of this compound appear to exploit this vulnerability.

The anticancer effects of a chalcone derivative, known as 1C, in ovarian cancer cells were found to be closely linked to the generation of ROS. nih.gov The study demonstrated that the antiproliferative effects of the compound, including cell cycle arrest and apoptosis, could be suppressed by the use of an antioxidant, N-acetylcysteine (NAC), highlighting the critical role of ROS in its mechanism of action. nih.gov

Furthermore, the generation of ROS at the mitochondrial level can lead to the oxidation of crucial membrane components like cardiolipins, disrupting the mitochondrial membrane potential and initiating the mitochondrial pathway of apoptosis. nih.govnih.gov

Table 2: Effect of Chalcone Derivative 1C on Ovarian Cancer Cells

Cell Line Effect Underlying Mechanism Reference
A2780 (sensitive) Suppressed viability, G2/M arrest, Apoptosis ROS Generation, DNA Damage nih.gov

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, essential for providing tumors with the oxygen and nutrients required for their growth and metastasis. nih.gov The inhibition of angiogenesis is a key therapeutic strategy.

The anti-angiogenic effects of this compound analogues are primarily mediated through the inhibition of the VEGF/VEGFR-2 signaling pathway, as detailed in section 4.1.3. By blocking VEGFR-2, these compounds can prevent the activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation—all critical steps in angiogenesis. nih.gov

The mechanisms involved include:

Suppression of VEGF Production: Some compounds can reduce the secretion of VEGF by cancer cells, cutting off the primary signal for angiogenesis. nih.gov

Inhibition of VEGF-induced Signaling: By blocking the VEGFR-2 receptor, the compounds prevent the signal from being transmitted into the endothelial cells, thereby inhibiting downstream effects like the activation of matrix metalloproteinases (MMPs) and the phosphorylation of key signaling proteins. nih.gov

This targeted inhibition of angiogenesis effectively chokes off the tumor's supply lines, hindering its growth and ability to spread.

Mechanisms of Antimicrobial Activity

Analogues of this compound have demonstrated notable antimicrobial effects, with research pointing towards specific mechanisms of action against a variety of pathogens.

Derivatives of this compound have shown significant promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. For instance, certain aurone (B1235358) derivatives, which share structural similarities, have displayed interesting antimicrobial activity against Gram-positive strains such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Listeria monocytogenes, Bacillus subtilis, and Clostridioides difficile. mdpi.com They have also been effective against Gram-negative bacteria like Escherichia coli, Acinetobacter baumannii, and Helicobacter pylori. mdpi.com

The antibacterial mechanism of some benzofuran derivatives has been found to be similar for both Gram-positive and Gram-negative bacteria. nih.gov Research on (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, an analogue, revealed it to be highly active against S. aureus and E. coli. nih.gov Other related compounds have demonstrated moderate activity against various microorganisms. nih.gov The structural features of these compounds, such as the presence of a long fatty chain or a methoxy (B1213986) group, can enhance their antibacterial efficacy. nih.gov

Compound Analogue Gram-Positive Bacteria Gram-Negative Bacteria Reference
Aurone derivativesS. aureus, MRSA, L. monocytogenes, B. subtilis, C. difficileE. coli, A. baumannii, H. pylori mdpi.com
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeS. aureusE. coli nih.gov
Phenolic esters of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acidEnterococcus sp., Staphylococcus aureusPantoea dispersa, Ochrobactrum sp. researchgate.net
5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione derivativesActive against various strains, particularly Gram-positiveActive against various strains nih.gov

In addition to their antibacterial properties, analogues of this compound have exhibited antifungal activity. For instance, certain (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have shown potent effects against Candida albicans. nih.govresearchgate.net Specifically, compounds such as (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) methanone (B1245722) and its derivatives demonstrated strong antimicrobial action against this opportunistic yeast. nih.govresearchgate.net

The antifungal activity of these compounds is often evaluated using minimum inhibitory concentration (MIC) assays. mdpi.com For example, a screening of 31 newly synthesized aurone derivatives identified several compounds with activity against C. albicans. mdpi.com The specific molecular targets for the antifungal action of these benzofuran analogues are still under investigation, but their ability to inhibit fungal growth highlights their potential as lead compounds for the development of new antifungal agents.

Compound Analogue Fungal Species Observed Effect Reference
Aurone derivativesCandida albicansGrowth inhibition mdpi.com
(benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivativesCandida albicansStrong antimicrobial effect nih.govresearchgate.net
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeCandida albicansModerate activity nih.gov

The antimicrobial effects of benzofuran analogues are often attributed to their ability to disrupt cellular structures or inhibit essential biosynthetic pathways. The rigid, planar structure of the core molecule is thought to play a role in these interactions. nih.gov

Mechanisms of action that have been explored for related compounds include:

Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities. nih.gov

Destruction of the Cell Wall: Compromising the structural integrity of the bacterial cell. nih.gov

Inhibition of Nucleic Acid and Protein Synthesis: Interfering with the fundamental processes of DNA replication, transcription, and translation. nih.gov

Blockage of Energy Metabolism: Disrupting the pathways that generate cellular energy. nih.gov

For example, the antibacterial agent emodin, which shares some structural similarities, is known to inhibit H. pylori by targeting its β-hydroxyacyl-ACP dehydratase, an enzyme crucial for fatty acid biosynthesis. nih.gov This suggests that analogues of this compound may also exert their effects by inhibiting key enzymes in microbial metabolic pathways.

Exploration of Other Pharmacological Mechanisms

Beyond their antimicrobial effects, analogues of this compound have been investigated for other pharmacological activities, including anti-inflammatory and antioxidant effects.

Several benzofuran derivatives have demonstrated anti-inflammatory properties. For example, a series of 7-benzoylbenzofuran-5-ylacetic acids showed anti-inflammatory activity in rat paw edema assays, with potency comparable to phenylbutazone. nih.gov

The anti-inflammatory mechanisms of these compounds are often linked to the inhibition of key inflammatory mediators. For instance, certain derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in chronic myelogenous leukemia cells. nih.gov Other related compounds, such as sesquistilbene indanone analogues, have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by targeting the TLR4/JNK/NF-κB signaling pathway. nih.gov

Compound Analogue Mechanism of Action Model System Reference
7-benzoylbenzofuran-5-ylacetic acidsInhibition of inflammationRat paw edema assay nih.gov
1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivativesInhibition of IL-6 releaseChronic myelogenous leukemia (K562) cells nih.gov
Sesquistilbene indanone analoguesInhibition of NO, iNOS, and COX-2 via TLR4/JNK/NF-κB pathwayLPS-stimulated RAW264.7 cells nih.gov

Benzofuran derivatives are known to possess both oxidant and antioxidant properties, suggesting they can modulate the cellular redox state. researchgate.net Their antioxidant activity has been evaluated through various in vitro assays.

Phenolic esters of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, for example, have demonstrated good chelating ability with Fe²⁺ ions and scavenging activity against DPPH free radicals. researchgate.net This indicates their potential to counteract oxidative stress by neutralizing reactive oxygen species (ROS).

Conversely, some benzofuran derivatives can also exhibit pro-oxidative effects. Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to increase ROS levels in cancer cells, which can contribute to their pro-apoptotic activity. nih.gov This dual role in redox modulation highlights the complex interplay between the chemical structure of these compounds and their biological effects.

Structure Activity Relationship Sar Studies and Scaffold Optimization

Impact of Substituent Position and Nature on Biological Activity

The biological activity of benzofuran (B130515) derivatives can be significantly influenced by the nature and position of various substituents on the benzofuran ring system. Understanding these influences is fundamental to the rational design of more effective compounds.

The acetyl group at the C-2 position of the benzofuran ring is a key site for modification and has been shown to be crucial for the cytotoxic activity of some benzofuran derivatives. nih.govnih.govrsc.org Alterations to this group can impact the compound's electronic properties, steric profile, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

Research on related benzofuran structures has demonstrated that replacing the acetyl group with other functionalities can modulate biological activity. For instance, the synthesis of derivatives where the acetyl group is replaced by larger aromatic or heterocyclic moieties has been a common strategy to explore new interactions with target proteins. researchgate.net Chalcone (B49325) derivatives, formed by the condensation of the C-2 acetyl group with various aromatic aldehydes, have shown promising anticancer activities. nih.gov

To systematically evaluate the impact of modifications at this position, a series of analogs can be synthesized, as detailed in the table below.

Modification at C-2 Rationale for Modification Anticipated Impact on Activity
Reduction of the ketoneTo introduce a hydroxyl group, increasing hydrogen bonding potential.May alter target binding and solubility.
Conversion to an oximeTo introduce a hydrogen bond donor/acceptor and alter geometry.Could enhance binding affinity and selectivity.
Replacement with carboxamideTo introduce hydrogen bond donor/acceptor capabilities and potential for further substitution.May improve potency and pharmacokinetic properties.
Formation of chalconesTo extend conjugation and introduce bulky aromatic groups.Potential for enhanced anticancer activity through various mechanisms. nih.gov

These modifications allow for a systematic exploration of the chemical space around the C-2 position to identify functionalities that can enhance the desired biological activity.

C-3 Position: While the parent compound has a hydrogen at the C-3 position, introducing small alkyl or aryl groups can provide insights into the steric tolerance of the binding pocket.

C-4, C-5, and C-6 Positions: The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, cyano) at these positions can alter the electron density of the benzofuran ring system, which may be critical for activity. mdpi.com For instance, in a study of 2-aminobenzofuran derivatives as P-glycoprotein inhibitors, substitutions at the 6-position were found to be crucial for activity. researchgate.net

C-7 Position: The amino group at the C-7 position is a key feature of the parent compound. Modifications such as acylation, alkylation, or replacement with other functional groups can significantly impact biological activity by altering hydrogen bonding capacity and basicity.

The following table summarizes the potential effects of various substituents at different positions on the benzofuran ring.

Position Substituent Type Example Potential Effect on Biological Activity
C-3Small AlkylMethylMay provide favorable steric interactions within the binding site.
C-4Electron-donatingMethoxy (B1213986)Can increase electron density and potentially enhance binding.
C-5Electron-withdrawingNitroCan decrease electron density, potentially affecting target interaction.
C-6Bulky AromaticPhenylMay establish additional binding interactions or cause steric hindrance.
C-7AcylAcetylNeutralizes the basicity of the amino group, potentially altering solubility and target binding.

Halogen atoms, due to their unique electronic and steric properties, are often introduced into bioactive molecules to enhance their therapeutic potential. The introduction of halogens such as fluorine, chlorine, or bromine onto the benzofuran scaffold can influence lipophilicity, metabolic stability, and binding affinity.

In various series of benzofuran derivatives, halogenation has been shown to be a viable strategy for increasing biological activity. For example, the presence of a bromine atom on a side chain of a benzofuran derivative resulted in remarkable cytotoxic activity against leukemia cells. The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

The following table outlines the potential impact of halogenation at different positions of the 1-(7-Aminobenzofuran-2-yl)ethanone scaffold.

Position of Halogenation Halogen Potential Impact on Bioactivity
C-4FluorineCan alter electronic properties and potentially block metabolic sites.
C-5ChlorineIncreases lipophilicity and may introduce favorable interactions with the target.
C-6BromineFurther increases lipophilicity and can act as a bulky substituent.
Phenyl ring of a C-2 substituentFluorine, ChlorineCan modulate the electronic nature and conformation of the substituent.

Rational Design of Benzofuran Analogues through Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. This approach is valuable for discovering new chemotypes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.

Bioisosteric replacement involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, leading to a similar biological response. drughunter.comnih.gov This strategy can be applied to the this compound scaffold to generate novel analogs with potentially improved characteristics.

Key bioisosteric replacements for different parts of the molecule could include:

Benzene (B151609) Ring: The benzene ring of the benzofuran could be replaced with other aromatic systems like thiophene, pyridine, or pyrazole (B372694) to create novel heterocyclic cores.

Furan (B31954) Ring: The furan oxygen could be replaced with sulfur (to give a benzothiophene) or nitrogen (to give an indole), which would significantly alter the electronic and hydrogen-bonding properties of the core structure.

C-2 Acetyl Group: The acetyl group can be replaced with a variety of bioisosteres, such as a nitrile, a small heterocyclic ring (e.g., oxazole, thiazole), or a sulfone.

C-7 Amino Group: The amino group could be replaced with a hydroxyl, methoxy, or small alkyl group to probe the importance of the hydrogen-bonding and basic properties at this position.

The rational design of novel benzofuran-based chemotypes should be guided by the SAR data obtained from initial studies and a clear understanding of the desired properties of the target molecule. Key design principles include:

Structure-Based Design: If the biological target is known, its three-dimensional structure can be used to design new molecules that fit optimally into the binding site and form favorable interactions.

Fragment-Based Design: Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds.

Privileged Scaffolds: The benzofuran core itself can be considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.govguidechem.com This core can be decorated with a diverse range of functional groups to create libraries of compounds for screening.

Multi-target Ligands: In complex diseases, it can be advantageous to design ligands that can interact with multiple targets simultaneously. nih.gov The benzofuran scaffold can be elaborated to incorporate pharmacophoric features necessary for binding to different targets.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel drug candidates with improved therapeutic potential.

Pharmacophore Modeling and Lead Optimization Strategies for this compound Derivatives

The development of derivatives from the this compound scaffold is a critical process in medicinal chemistry, aimed at enhancing therapeutic efficacy and optimizing pharmacokinetic properties. Central to this effort are the integrated strategies of pharmacophore modeling and lead optimization, which guide the rational design of novel, more potent, and selective drug candidates. These computational and synthetic approaches rely on understanding the intricate structure-activity relationships (SAR) within this class of compounds.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract concept that encapsulates the key steric and electronic properties required for activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov

For the aminobenzofuran class of compounds, while specific pharmacophore models for this compound are not extensively detailed in publicly available research, the necessary features can be inferred from comprehensive SAR studies conducted on closely related analogs, such as 2-aminobenzofuran derivatives investigated as P-glycoprotein (P-gp) inhibitors. nih.govresearchgate.net Based on such studies, a hypothetical pharmacophore model for this scaffold would likely include:

A Hydrogen Bond Donor: The amino group at the C7 position (or C2 position in related analogs) is a critical feature, likely acting as a hydrogen bond donor.

An Aromatic Ring System: The benzofuran core itself serves as a crucial hydrophobic and aromatic feature, providing a rigid scaffold for the presentation of other functional groups.

A Hydrogen Bond Acceptor/Metal Chelator: The ethanone (B97240) group at the C2 position, with its carbonyl oxygen, is a potential hydrogen bond acceptor.

Specific Hydrophobic/Substituted Regions: Modifications around the core, particularly on the amino group and the benzene ring of the benzofuran, are key to modulating activity, suggesting defined spatial requirements for hydrophobic or substituted aryl groups.

This conceptual model serves as a powerful tool in virtual screening to identify new compounds with the desired features from large chemical databases and guides the synthetic efforts in lead optimization. nih.govdanaher.com

Lead Optimization Strategies

Lead optimization is an iterative process that refines the structure of a promising lead compound to improve its biological activity, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. danaher.com For derivatives of the aminobenzofuran scaffold, optimization strategies have been informed by detailed SAR studies. Research into novel 2-aminobenzofuran derivatives as P-gp inhibitors provides a clear framework for how such optimization can be approached. nih.govresearchgate.net

The primary strategies involve systematic structural modifications at key positions on the benzofuran core and the amino substituent.

Computational Chemistry and Molecular Modeling Applications in Benzofuran Research

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) serves as an indispensable strategy. nih.gov This approach leverages the information from a set of molecules known to interact with the target to construct a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of LBDD, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govchitkara.edu.in These models are instrumental in predicting the activity of novel compounds and guiding the synthesis of more potent analogues.

In the context of benzofuran (B130515) research, QSAR studies have been employed to elucidate the structural requirements for various biological activities. For instance, research on aminothiazole derivatives as Aurora A kinase inhibitors utilized genetic algorithms combined with multiple linear regression to develop a QSAR model. nih.gov This model, with a squared correlation coefficient of 0.828, highlighted key molecular descriptors influencing inhibitory activity. nih.gov Similarly, a QSAR analysis of 1-substituted-2-aminobenzimidazole derivatives revealed a strong correlation between the octanol/water partition coefficient (LogP) and acute toxicity. nih.gov

While direct QSAR studies on 1-(7-Aminobenzofuran-2-yl)ethanone are not extensively documented in the reviewed literature, the principles derived from studies on related benzofuran and aminobenzofuran structures are highly applicable. These studies suggest that descriptors related to lipophilicity, electronic properties, and steric factors are likely to be crucial in determining the biological activity of this compound and its derivatives. The modification of the amino and acetyl groups on the benzofuran core would significantly alter these descriptors, providing a rich dataset for the development of predictive QSAR models.

A hypothetical QSAR study on a series of this compound derivatives could involve the following steps:

Data Set Preparation: Synthesis and biological evaluation of a diverse set of analogues with modifications at the amino and acetyl groups.

Descriptor Calculation: Computation of a wide range of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) for each compound.

Model Development: Application of statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR equation. nih.gov

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling is another powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific target. youtube.com This "pharmacophore" can then be used as a 3D query to screen large chemical databases for novel compounds that fit the model, a process known as virtual screening. youtube.com

The generation of a pharmacophore model for a series of active benzofuran compounds, including this compound, would involve aligning the molecules and identifying common chemical features that are critical for their biological activity. youtube.com For example, a ligand-based pharmacophore model for EGFR and VEGFR2 inhibitors was developed to screen the ZINC database for potential dual inhibitors. mdpi.com This approach successfully identified several promising hit compounds. mdpi.com

A typical workflow for pharmacophore-based virtual screening of benzofuran derivatives would include:

Pharmacophore Model Generation: Based on a set of active benzofuran compounds.

Database Screening: Searching a large database of chemical compounds (e.g., ZINC, PubChem) for molecules that match the pharmacophore model.

Hit Filtering: Applying drug-likeness filters (e.g., Lipinski's rule of five) and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to narrow down the list of potential candidates.

Experimental Validation: In vitro and in vivo testing of the most promising hits to confirm their biological activity.

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) becomes a potent tool for drug discovery. nih.gov This approach utilizes the structural information of the target's binding site to design or identify molecules that can bind with high affinity and selectivity.

Molecular Docking Studies with Protein Targets (e.g., PI3K, VEGFR2, Tubulin)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bipublication.com It is widely used to screen virtual libraries of compounds and to understand the binding mode of potential drugs.

Benzofuran derivatives have been the subject of numerous molecular docking studies against various protein targets implicated in cancer and other diseases. For instance, docking studies of benzofuran derivatives have been performed against VEGFR-2, a key regulator of angiogenesis. nih.gov Other research has focused on docking benzofuran-based compounds into the active site of acetylcholinesterase, a target for Alzheimer's disease treatment. nih.gov

While specific molecular docking studies focusing solely on this compound are not prevalent in the searched literature, the methodology is directly applicable. A hypothetical docking study of this compound into the ATP binding site of a protein kinase like PI3K or VEGFR2 would involve:

Preparation of the Protein and Ligand: Obtaining the 3D structure of the protein (from the Protein Data Bank) and generating a 3D conformer of this compound.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and affinity of the ligand within the protein's active site.

Analysis of Interactions: Visualizing and analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.

The insights gained from such studies can guide the rational design of more potent inhibitors by suggesting modifications to the ligand that would enhance its binding affinity.

Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. youtube.com By simulating the movements of atoms over time, MD can assess the stability of the binding pose, predict binding free energies, and reveal conformational changes that occur upon ligand binding. youtube.comyoutube.com

MD simulations have been used to study the stability of complexes between dual EGFR and VEGFR2 inhibitors and their respective targets. mdpi.com These simulations revealed that certain compounds formed stable hydrogen bonds and maintained their binding mode throughout the simulation. mdpi.com

An MD simulation of the this compound-protein complex, obtained from a docking study, would allow for:

Assessment of Binding Stability: Monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time to ensure the stability of the complex.

Analysis of Dynamic Interactions: Identifying key interactions that are maintained throughout the simulation, providing a more accurate picture of the binding mode.

Calculation of Binding Free Energy: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity, which can be correlated with experimental data.

De Novo Design of Benzofuran-Based Compounds

De novo design is a computational strategy that builds novel molecular structures from scratch within the constraints of a target's binding site. This approach can lead to the discovery of entirely new chemical scaffolds with desired biological activities.

While specific examples of de novo design of this compound derivatives were not found in the search results, the principles of this technique are highly relevant to benzofuran research. Fragment-based drug design, a related approach, has been used to elaborate a benzofuran hit that binds to the active site of E. coli DsbA, an antivirulence target. nih.gov

A de novo design workflow for generating novel benzofuran-based inhibitors could involve:

Binding Site Analysis: Characterizing the size, shape, and chemical properties of the target's active site.

Fragment Placement: Placing small chemical fragments (e.g., from a library of known binders) into favorable positions within the active site.

Fragment Linking or Growing: Connecting the placed fragments or growing new fragments from a starting point to create a complete molecule that fits the binding site.

Scoring and Optimization: Evaluating the designed molecules based on their predicted binding affinity and other properties, and iteratively refining their structures.

Advanced Computational Techniques for Chemical Reactivity and Selectivity Prediction

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, offering profound insights into molecular structure, properties, and reaction mechanisms. rsc.org For complex heterocyclic systems like benzofurans, advanced computational techniques are pivotal for predicting chemical reactivity and selectivity, thereby guiding synthetic strategies. numberanalytics.comnumberanalytics.com These methods allow researchers to model the behavior of molecules like this compound, even before a reaction is attempted in a laboratory.

The primary goal of these computational approaches is to understand the electronic structure and energy of molecules to forecast how and where they will react. tuwien.at Techniques such as Density Functional Theory (DFT) and other ab initio quantum mechanical methods are widely used to study the reactivity and stability of heterocyclic compounds. numberanalytics.comnih.gov These methods can elucidate reaction mechanisms, identify potential intermediates, and predict the most likely products of a chemical transformation. numberanalytics.commdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A key concept in predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). youtube.comyoutube.com The energy and distribution of these orbitals are critical indicators of a molecule's reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For this compound, the presence of an electron-donating amino group (-NH2) at the 7-position and an electron-withdrawing acetyl group (-COCH3) at the 2-position significantly influences the electronic distribution and, consequently, the HOMO and LUMO energies. The amino group tends to raise the HOMO energy, making the molecule a better electron donor, while the acetyl group lowers the LUMO energy, making it a better electron acceptor.

Computational models can precisely calculate the energies of these orbitals and map their distribution across the molecule. For instance, in electrophilic aromatic substitution reactions, the site of attack is often correlated with the atom(s) having the highest HOMO density. acs.org Conversely, for nucleophilic attack, the reaction is predicted to occur at the atom(s) with the highest LUMO density.

Table 1: Predicted Influence of Substituents on FMO Properties of the Benzofuran Core

Substituent GroupPositionElectronic EffectPredicted Impact on HOMO EnergyPredicted Impact on LUMO EnergyPredicted Impact on Reactivity
Amino (-NH2)7Electron-DonatingIncreaseMinor IncreaseActivation towards electrophiles
Acetyl (-COCH3)2Electron-WithdrawingDecreaseSignificant DecreaseDeactivation of furan (B31954) ring, activation of carbonyl for nucleophilic attack

Molecular Electrostatic Potential (MEP) Maps

Another powerful computational tool is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net These maps are excellent predictors of regioselectivity for both electrophilic and nucleophilic reactions.

For this compound, an MEP map would likely show:

A region of high negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the amino group, making them susceptible to electrophilic attack or hydrogen bonding.

A region of high positive potential around the carbonyl carbon of the acetyl group, indicating a prime site for nucleophilic attack.

The aromatic benzene (B151609) ring, influenced by the electron-donating amino group, would show increased negative potential, particularly at the ortho and para positions relative to the amino group, suggesting preferred sites for electrophilic substitution.

Reaction Pathway and Transition State Modeling

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. rsc.org By calculating the potential energy surface (PES), researchers can identify the lowest energy pathway from reactants to products. mdpi.com This involves locating and characterizing the energies of all intermediates and, crucially, the transition states (the highest energy points along the reaction coordinate).

The difference in energy between the reactants and the transition state is the activation energy (energy barrier). A lower activation energy implies a faster reaction. rsc.org For competing reaction pathways, the one with the lowest activation energy will be the dominant one, thus determining the selectivity of the reaction. For example, in the halogenation of a substituted benzofuran, DFT calculations can determine the activation energies for substitution at different positions on the ring, accurately predicting the regiochemical outcome. researchgate.net The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that a calculated transition state correctly connects the desired reactants and products. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound

Position of SubstitutionPredicted Relative Activation Energy (kcal/mol)Predicted Major/Minor ProductRationale
C4LowMajorActivated by the -NH2 group (ortho)
C6ModerateMinorActivated by the -NH2 group (para), but more sterically hindered
C3HighTrace/NoneDeactivated by the adjacent electron-withdrawing -COCH3 group
C5HighTrace/NoneLess activated by the -NH2 group (meta)

Note: This table is illustrative and based on general principles of aromatic reactivity. Actual values would require specific DFT calculations.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Spectroscopic Elucidation of Novel Benzofuran (B130515) Structures

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information about the connectivity of atoms, the functional groups present, and the exact molecular formula.

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(7-Aminobenzofuran-2-yl)ethanone, the spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the proton on the furan (B31954) ring, the amine protons, and the methyl protons of the acetyl group. Based on data from analogous aminobenzofurans and acetylbenzofurans, the predicted chemical shifts (δ) are outlined below. nih.govmdpi.com The amino group at C-7, being an electron-donating group, would cause an upfield shift for adjacent protons (H-6), while the electron-withdrawing acetyl group at C-2 would deshield the furan proton (H-3).

¹³C NMR Spectroscopy identifies the number of non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would feature signals for the carbonyl carbon, the methyl carbon, and the eight carbons of the benzofuran core. mdpi.comchemicalbook.com The chemical shifts provide insight into the hybridization and functionalization of each carbon atom.

¹⁹F NMR Spectroscopy is a specialized technique used for compounds containing fluorine. While not applicable to this compound, it is a crucial characterization tool for its fluorinated analogs, providing direct information about the chemical environment of each fluorine atom. nih.govrsc.org

Below is a table of predicted NMR data for the target compound, inferred from structurally similar molecules.

Predicted NMR Data for this compound

Nucleus Atom Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H -CH ~2.5 Singlet (s) Acetyl methyl group. mdpi.com
¹H -NH ~5.8 Broad Singlet (br s) Amine protons, exchangeable with D₂O. rsc.org
¹H H-3 ~7.4 Singlet (s) Furan ring proton, deshielded by adjacent C=O.
¹H H-4 ~7.1 Doublet (d) Benzene ring proton.
¹H H-5 ~7.2 Triplet (t) Benzene ring proton.
¹H H-6 ~6.7 Doublet (d) Benzene ring proton, shielded by adjacent NH₂. rsc.org
¹³C -C H₃ ~28 Quartet (q) in coupled Acetyl methyl carbon. mdpi.com
¹³C C-3 ~115 Doublet (d) in coupled Furan ring carbon.
¹³C C-4 ~123 Doublet (d) in coupled Benzene ring carbon.
¹³C C-5 ~129 Doublet (d) in coupled Benzene ring carbon.
¹³C C-6 ~113 Doublet (d) in coupled Benzene ring carbon.
¹³C C-7 ~144 Singlet (s) in coupled Benzene ring carbon attached to NH₂.
¹³C C-3a ~122 Singlet (s) in coupled Benzofuran bridgehead carbon.
¹³C C-7a ~148 Singlet (s) in coupled Benzofuran bridgehead carbon.
¹³C C-2 ~155 Singlet (s) in coupled Furan ring carbon attached to acetyl group.
¹³C C =O ~190 Singlet (s) in coupled Carbonyl carbon. mdpi.com

Infrared (IR) spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the primary amine (N-H), the carbonyl group (C=O) of the ketone, the aromatic C-H bonds, and the C=C and C-O bonds within the benzofuran ring system. orientjchem.orgyoutube.com The expected absorption bands are summarized in the following table, based on data from related amino and keto-substituted aromatic compounds. nih.govnist.gov

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500 Medium
Primary Amine (N-H) Scissoring 1590 - 1650 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Weak-Medium
Aliphatic C-H (-CH₃) Stretch 2850 - 3000 Weak-Medium
Ketone (C=O) Stretch 1670 - 1690 Strong
Aromatic C=C Ring Stretch 1450 - 1600 Medium, multiple bands
Benzofuran C-O-C Asymmetric Stretch 1200 - 1275 Strong

The presence of a strong absorption band around 1680 cm⁻¹ would confirm the ketone, while two distinct peaks in the 3300-3500 cm⁻¹ region would be characteristic of the primary amine group. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental composition and molecular formula.

For this compound, the molecular formula is C₁₀H₉NO₂. The expected monoisotopic mass can be calculated with high precision. HRMS analysis using a technique like electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺. mdpi.commdpi.com

Expected HRMS Data:

Molecular Formula: C₁₀H₉NO₂

Calculated Monoisotopic Mass: 175.0633 u

Expected [M+H]⁺ Ion: 176.0706 m/z

In addition to the molecular ion, mass spectrometry reveals fragmentation patterns that help confirm the structure. For this compound, a characteristic fragmentation would be the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion [M-15]⁺. Another significant fragmentation pathway could involve the loss of the entire acetyl group (•COCH₃), leading to a [M-43]⁺ fragment. researchgate.net

X-ray Crystallography in Structural Analysis

By irradiating a single crystal with X-rays, a diffraction pattern is generated. Mathematical analysis of this pattern yields an electron density map, from which the atomic positions can be determined. youtube.comyoutube.com Although a crystal structure for this compound is not publicly available, analysis of related benzofuran structures provides insight into the expected findings. researchgate.netresearchgate.net The benzofuran core is known to be essentially planar. researchgate.net Key parameters obtained from a crystallographic study are presented in the table below, using data from an analogous compound as an example.

Example Crystallographic Data for a Benzofuran Derivative

Parameter Example Value (from 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime) Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
Unit Cell Dimensions a = 7.3665 Å, b = 17.0314 Å, c = 11.2047 Å, β = 90.020° researchgate.net
Volume (V) 1405.76 ų researchgate.net
Molecules per Unit Cell (Z) 4 researchgate.net

This data defines the fundamental repeating unit of the crystal and is essential for a complete structural description.

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. ias.ac.inrsc.org Understanding these interactions is crucial for predicting the physical properties of the solid material. For this compound, several key interactions are expected:

Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. It is highly probable that strong N-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially linking molecules into dimers or extended chains. nih.gov

π-π Stacking: The planar, electron-rich benzofuran ring system is expected to form π-π stacking interactions with neighboring molecules. These interactions, where aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the stability of the crystal lattice. researchgate.netiucr.org

The combination of these directional interactions dictates the final crystal structure, influencing properties such as melting point and solubility.

Chromatographic and Other Analytical Techniques in Synthesis and Purification

The synthesis and subsequent purification of this compound would necessitate the use of various chromatographic and analytical techniques to monitor the reaction progress and ensure the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. The retention factor (Rf) values of the starting materials and the product would be distinct.

Column Chromatography: For the purification of the crude product, column chromatography is a standard and highly effective technique. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents) would be chosen to achieve optimal separation of the desired compound from any unreacted starting materials, byproducts, or impurities. The polarity of the solvent system would be optimized to ensure good separation.

A hypothetical column chromatography purification scheme is outlined below.

Stationary PhaseMobile Phase (Eluent)Compound Elution Order
Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (gradient)1. Less polar impurities2. 1-(7-Aminobenzofuran-2-yl)ethanone3. More polar impurities

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and sensitivity for both analytical and preparative purposes. For analytical purposes, HPLC can be used to determine the purity of the synthesized this compound with high accuracy. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would likely be employed. The retention time of the compound would be a characteristic identifier under specific chromatographic conditions.

A representative HPLC analytical method is described in the table below.

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)
Gradient10% B to 90% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention TimeDependent on exact conditions

By employing these sophisticated analytical and chromatographic techniques, a comprehensive characterization and purification of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and biological properties.

Future Directions and Emerging Research Perspectives for 1 7 Aminobenzofuran 2 Yl Ethanone Derivatives

Development of Novel Synthetic Routes to Complex Benzofuran (B130515) Structures

The evolution of organic synthesis continues to provide more efficient and versatile methods for constructing complex molecular architectures. While traditional methods for benzofuran synthesis exist, future research will focus on novel catalytic and atom-economical strategies to access highly functionalized derivatives of scaffolds like 1-(7-Aminobenzofuran-2-yl)ethanone. nih.govbioengineer.org Recent progress has been made using palladium, copper, and gold-based catalysts, as well as visible-light-mediated reactions, which often proceed under milder conditions with higher yields. nih.gov

A particularly innovative approach involves a charge-accelerated sigmatropic rearrangement, which enables the synthesis of highly functionalized benzofurans by strategically rearranging functional groups on the phenol (B47542) ring precursor. bioengineer.org Another promising area is the use of unique free radical cyclization cascades, which are excellent for assembling difficult-to-prepare polycyclic benzofuran compounds. rsc.orgnih.gov These advanced methods allow for greater structural diversity and the incorporation of complex substituents, which is crucial for fine-tuning the biological activity of derivatives.

Table 1: Comparison of Modern Synthetic Strategies for Benzofuran Scaffolds
Synthetic StrategyKey FeaturesCatalyst/ConditionsPotential AdvantagesReference
Palladium/Copper CatalysisSonogashira coupling followed by intramolecular cyclization.(PPh₃)PdCl₂ / CuI, baseGood yields, well-established for C-C bond formation. nih.gov
Visible-Light-Mediated CyclizationPhotocatalyst-free radical-mediated pathway.Visible light (e.g., 365 nm LED), N-methyl pyrrolidone (NMP)High atom economy, avoids transition metals and oxidants. nih.govmdpi.com
Gold-Promoted CyclizationCyclization of alkynyl esters and quinols.Gold and Silver-based catalystsAccess to medicinally active derivatives. nih.gov
Charge-Accelerated Sigmatropic RearrangementFormation of a positively charged intermediate enables functional group migration.-Allows precise synthesis of highly or fully functionalized benzofurans. bioengineer.org
Deep Eutectic Solvent (DES) CatalysisOne-pot reaction using an eco-friendly solvent system.Copper Iodide in Choline Chloride-Ethylene GlycolEnvironmentally benign ("green chemistry"), good to excellent yields. nih.gov

Identification of Undiscovered Biological Targets for Benzofuran-Based Modulators

While benzofurans are known to interact with established targets like tubulin and various kinases, a major future direction is the identification of novel biological targets to unlock new therapeutic applications. mdpi.com This involves moving beyond traditional screening and employing advanced chemical biology and proteomic techniques to uncover previously unknown protein-ligand interactions. The this compound scaffold is an ideal candidate for building libraries for such discovery efforts. ontosight.ai

Recent research has already begun to uncover novel targets for benzofuran derivatives. For instance, certain benzofurans have been identified as potent agonists of the Stimulator of Interferon Genes (STING) protein, inducing an immune response with broad-spectrum antiviral activity against coronaviruses. nih.govnih.gov In another pioneering study, a fragment-based screen identified a benzofuran hit that led to the development of the most potent known inhibitor of Acyl-coenzyme A synthetase long-chain family member 4 (ACSL4), a key enzyme in ferroptosis, a type of regulated cell death implicated in cancer and neurodegeneration. acs.org These discoveries suggest that benzofuran scaffolds can modulate signaling pathways, such as the NF-κB and MAPK pathways, in ways that are still being explored. nih.gov

Table 2: Emerging Biological Targets for Benzofuran-Based Compounds
Biological TargetAssociated Process/DiseaseTherapeutic PotentialReference
STING (Stimulator of Interferon Genes)Innate Immunity, Viral InfectionsBroad-spectrum antivirals, Immunomodulation nih.govnih.gov
ACSL4 (Acyl-coenzyme A synthetase long-chain family member 4)Ferroptosis, Cancer, NeurodegenerationAnti-cancer agents, Neuroprotection acs.org
TubulinCell Division, CancerAnticancer (disruption of microtubule dynamics) mdpi.com
NF-κB and MAPK Signaling PathwaysInflammation, CancerAnti-inflammatory, Anti-cancer agents nih.gov
BACE1 (Beta-secretase 1)Alzheimer's Disease (Aβ production)Disease-modifying therapy for Alzheimer's nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Benzofuran Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. oxfordglobal.com These computational tools can be applied to the this compound scaffold to rapidly explore its chemical space and predict promising derivatives. Future applications include using AI for retrosynthesis, which can generate hypothetical synthetic routes to prioritize compounds based on their ease of synthesis. nih.govresearchgate.net

Deep learning models, such as recurrent neural networks (RNNs), can be trained on vast libraries of existing molecules to generate novel benzofuran structures with desired physicochemical properties. nih.govyoutube.com Furthermore, massively multitask machine learning models, like Profile-QSAR (pQSAR), can predict the bioactivity of new benzofuran derivatives against thousands of biological targets simultaneously, dramatically improving the scope and accuracy of virtual screening. oxfordglobal.com These in silico methods allow researchers to focus laboratory resources on synthesizing and testing only the most promising candidates, saving significant time and expense. chemrxiv.org

Table 3: AI and Machine Learning Applications in Benzofuran Research
AI/ML ApplicationPurposePotential Impact on Benzofuran DiscoveryReference
Retrosynthesis PlanningGenerate efficient synthetic routes for novel compounds.Prioritizes synthesizable derivatives; reduces development time. nih.govresearchgate.net
Generative Models (e.g., RNNs, VAEs)De novo design of new molecules with desired properties.Creates novel, optimized benzofuran structures beyond existing libraries. nih.govyoutube.com
Predictive Modeling (e.g., pQSAR)Predict bioactivity, toxicity, and other properties.Enables large-scale virtual screening to identify high-potential candidates. oxfordglobal.com
DMTA Cycle OptimizationShorten the overall drug discovery timeline.Accelerates the iterative process of compound improvement from hit to lead. oxfordglobal.com

Design and Synthesis of Multi-Targeted Benzofuran Hybrid Molecules

Many complex diseases, such as Alzheimer's and cancer, are multifactorial, involving multiple pathological pathways. nih.govnih.gov This has driven the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more targets simultaneously. nih.gov The benzofuran scaffold is an excellent platform for creating such hybrid molecules. researchgate.net The this compound core can be linked to other pharmacophores to create novel MTDLs.

For example, researchers have designed and synthesized hybrids of benzofuran and tacrine (B349632) or 8-hydroxyquinoline (B1678124) for the treatment of Alzheimer's disease. nih.govpreprints.org These molecules are engineered to simultaneously inhibit cholinesterases (like donepezil), prevent the aggregation of β-amyloid plaques, and chelate metal ions, addressing multiple facets of the disease's pathology. researchgate.netpreprints.org Similarly, benzofuran-isatin and benzofuran-N-acylhydrazone hybrids have been created as potential antibacterial agents. researchgate.net This strategy of molecular hybridization is a powerful approach to developing therapies with potentially superior efficacy and a better safety profile compared to single-target agents or combination therapies. researchgate.netpreprints.org

Table 4: Examples of Multi-Targeted Benzofuran Hybrid Molecules
Hybrid StructureLinked PharmacophoresIntended Biological TargetsTherapeutic AreaReference
Tacrine-Benzofuran HybridsTacrine and BenzofuranAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), BACE-1, β-amyloid aggregationAlzheimer's Disease nih.gov
Benzofuran-8-Hydroxyquinoline HybridsBenzofuran and 8-HydroxyquinolineAβ₁₋₄₂ aggregation, Iron chelation, Cholinesterases (AChE/BChE), BACE1Alzheimer's Disease researchgate.netpreprints.org
Benzofuran-Isatin HybridsBenzofuran and IsatinBacterial proteins (e.g., Hfq, LpxC)Antibacterial researchgate.net
Benzofuran-N-aryl piperazine (B1678402) HybridsBenzofuran and N-aryl piperazineTargets in inflammatory and cancer pathwaysAnti-inflammatory, Anti-cancer nih.gov

Exploration of Chemical Biology Tools Utilizing the this compound Scaffold

Beyond direct therapeutic applications, small molecules are invaluable as chemical probes to interrogate biological systems. pageplace.de The this compound scaffold is particularly well-suited for the development of such tools due to its inherent functionality. The primary amine at the 7-position and the acetyl group at the 2-position serve as chemical handles for modification without disrupting the core benzofuran structure.

Future research will likely focus on converting derivatives of this scaffold into a variety of chemical biology probes. For example:

Fluorescent Probes: The amine group can be readily conjugated with fluorophores to create probes for visualizing the subcellular localization of a target protein via microscopy.

Affinity-Based Probes: Attaching a biotin (B1667282) tag would allow for the pull-down and identification of binding partners from cell lysates, a key technique in target deconvolution.

Photo-affinity Labels: Incorporating a photoreactive group (like a diazirine or benzophenone) would enable the creation of probes that, upon UV irradiation, form a covalent bond with their target protein. This allows for irreversible labeling and aids in the definitive identification of the biological target.

These custom-designed tools would be instrumental in validating the novel targets identified for benzofuran derivatives, such as ACSL4 or STING, and elucidating their precise mechanisms of action within the cell. nih.govacs.org

Table 5: Potential Chemical Biology Tools from the this compound Scaffold
Probe TypeRequired ModificationApplicationExample Target for Study
Fluorescent ProbeConjugation of a fluorophore (e.g., fluorescein, rhodamine) to the amino group.Visualize target protein localization and dynamics in living cells.STING
Affinity Probe (Biotinylated)Conjugation of biotin to the amino or acetyl group (via a linker).Target identification and validation via pull-down assays and mass spectrometry.ACSL4
Photo-affinity LabelIncorporation of a photoreactive group (e.g., diazirine) into the molecule.Covalently label the target protein upon UV activation for definitive identification.Undiscovered off-targets

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.